4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Molecular Magnetism Spin Crossover Coordination Chemistry

Procure 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt) for unparalleled performance in coordination chemistry. Unlike unsubstituted or diamino triazoles, abpt uniquely combines strong 2-pyridyl chelation with 4-amino hydrogen-bonding capacity, enabling the construction of Fe(II) spin-crossover materials with tunable Tc (186 K to >300 K) and hysteretic behavior essential for memory devices. It selectively catalyzes the 2-electron ORR to H2O2, outperforming DAT and TAT ligands for on-site oxidant generation. abpt also directs mono-, di-, and 1D chain complexes with tailored magnetic exchange (antiferromagnetic to ferromagnetic), making it irreplaceable for molecule-based magnets and quantum computing candidates. Ideal for researchers in molecular electronics, photocatalysis, and magnetic materials.

Molecular Formula C12H10N6
Molecular Weight 238.25 g/mol
CAS No. 1671-88-1
Cat. No. B155754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
CAS1671-88-1
Molecular FormulaC12H10N6
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3
InChIInChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2
InChIKeyVHRKXLULSZZZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (CAS 1671-88-1) - Identity, Specifications, and Sourcing


4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (CAS 1671-88-1), also known as abpt, is a heterocyclic compound with the molecular formula C12H10N6 and a molecular weight of 238.25 g/mol . It is a versatile polydentate ligand featuring a 1,2,4-triazole core substituted with an amino group at the 4-position and two 2-pyridyl groups at the 3- and 5-positions [1]. This ligand is widely employed in coordination chemistry to construct mono-, di-, and polynuclear transition metal complexes, particularly with Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) [2]. Commercially, it is available at 97% assay purity with a melting point of 182-184 °C .

Why 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt) Cannot Be Replaced by Other Triazole Ligands


The 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt) ligand exhibits a unique combination of steric and electronic properties that are not replicated by other triazole-based ligands, such as unsubstituted 1,2,4-triazole, 3,5-diamino-1,2,4-triazole, or 3,5-di-2-pyridyl-1,2,4-triazole (bpt) [1]. The 2-pyridyl substituents at the 3- and 5-positions provide strong chelating ability, while the 4-amino group introduces hydrogen-bonding capacity and influences the ligand's planarity and electronic structure [2]. These features directly impact the geometry, dimensionality, and magnetic properties of the resulting metal complexes, making direct substitution without compromising performance impossible [3].

Quantitative Differentiation of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt) from Closest Analogs


Spin Crossover (SCO) Transition Temperature (Tc) in Fe(II) Complexes

In Fe(II) spin crossover (SCO) complexes, the abpt ligand yields a range of transition temperatures (Tc) depending on the co-ligand. For example, the complex [Fe(abpt)2(NCS)2] exhibits a Tc of 186 K, while the related complex [Fe(abpt)2(NCSe)2] shows a Tc of 224 K [1]. This contrasts with the one-dimensional chain {[Fe(abpt)2(μ-Ni(CN)4)]·xH2O}n, which displays an incomplete SCO with a critical temperature above room temperature and only ~12% high-spin fraction frozen at low temperatures [2]. The variation in Tc demonstrates the ligand's ability to tune SCO behavior, a property not easily matched by other triazole ligands like unsubstituted 1,2,4-triazole, which typically yields abrupt transitions near 200 K but lacks the pyridyl chelation and hydrogen-bonding capacity of abpt [3].

Molecular Magnetism Spin Crossover Coordination Chemistry

Oxygen Reduction Reaction (ORR) Selectivity in Copper Complexes

A comparative study of copper complexes with triazole-based ligands for oxygen reduction reaction (ORR) electrocatalysis revealed that CuABPT (where abpt = 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole) predominantly catalyzes a 2-electron reduction of O2, producing significant amounts of H2O2 as a side-product. In contrast, complexes of 3,5-diamino-1,2,4-triazole (CuDAT) and 3,4,5-triamino-1,2,4-triazole (CuTAT) mainly facilitate a 4-electron reduction process, yielding water as the primary product [1]. This difference in electron transfer number directly impacts the efficiency and product selectivity of the ORR process, making abpt uniquely suited for applications where peroxide generation is desired or tolerated.

Electrocatalysis Fuel Cells Coordination Chemistry

Coordination Geometry and Dimensionality in Fe(II) Complexes

The ligand abpt directs the formation of low-dimensional Fe(II) complexes, including monomers, dimers, and 1D chains, as demonstrated by X-ray structural analysis [1]. In contrast, the related tetradentate ligand bpt- (3,5-di-2-pyridyl-1,2,4-triazolate) promotes the formation of higher-nuclearity clusters, such as pentanuclear Fe(II) complexes and 1D zig-zag chains [2]. For instance, the complex [Fe(abpt)2(NCS)2] is a mononuclear compound with a distorted octahedral geometry, while the pentanuclear cluster [{FeII(μ4-bpt)3}2FeII3(μ3-O)]2+ features a trigonal bipyramidal core. This divergence in structural outcome directly influences magnetic properties: abpt complexes often exhibit spin crossover behavior, whereas bpt- complexes may show mixed-valent or antiferromagnetic coupling.

Coordination Chemistry Crystal Engineering Magnetic Materials

Structural Planarity and Dihedral Angles

The crystal structure of free abpt reveals that the molecule deviates slightly from planarity, with the central triazole ring making dihedral angles of 6.13(9)° and 3.28(10)° with the two pyridyl rings [1]. This near-planar conformation is stabilized by intramolecular N-H···N hydrogen bonds forming six-membered rings. In contrast, the deprotonated ligand bpt- (3,5-di-2-pyridyl-1,2,4-triazolate) typically adopts a more twisted conformation due to the absence of the amino group and different coordination modes [2]. The planarity of abpt influences its ability to engage in π-π stacking interactions, which are crucial for stabilizing spin crossover complexes and facilitating magnetic exchange pathways.

Crystallography Ligand Design Coordination Chemistry

Photoluminescence and Redox Properties in Ru(II) Complexes

In a study of Ru(II) complexes containing bis(pyridyl)triazole ligands, the complex Ru(bpy)2(abpt)2+ (1) exhibited a reversible one-electron oxidation wave at +1.22 V vs. SCE, attributed to metal-centered oxidation, and reversible reduction processes at about -1.15 and -1.40 V vs. SCE, assigned to bpy-centered reductions [1]. The analogous complex Ru(biq)2(abpt)2+ (3) showed a metal-centered oxidation at +1.37 V vs. SCE. These redox potentials are distinct from those of complexes with other triazole ligands, such as 4-(4'-N,N-dimethylamino-phenyl)imino-3,5-di-2-pyridyl-4H-1,2,4-triazole (trz-Q), which exhibit additional oxidation waves due to the amino substituent. The luminescence lifetimes of these Ru(II) complexes were in the range of 10^-7-10^-8 s at room temperature and 10^-5-10^-6 s at 77 K, indicating MLCT excited states suitable for photosensitization applications [1].

Photophysics Electrochemistry Ruthenium Complexes

Magnetic Exchange Interactions in Cu(II) and Co(II) Complexes

Variable-temperature magnetic susceptibility measurements on abpt-bridged dinuclear Cu(II) complexes revealed antiferromagnetic ordering above 50 K, while dinuclear Co(II) complexes exhibited efficient super-exchange interactions [1]. In contrast, the tetradentate bpt- ligand in pentanuclear Fe(II) clusters gave rise to ferromagnetic coupling between metal centers [2]. Specifically, the dinuclear Co(II) complex with abpt showed antiferromagnetic coupling, whereas the Ni(II) tetranuclear rectangle box bridged by abpt and abpt-H units displayed overall ferromagnetic coupling between Ni(II) centers [3]. This variability in magnetic behavior underscores the unique ability of abpt to mediate both ferro- and antiferromagnetic exchange depending on the metal ion and co-ligands.

Molecular Magnetism Coordination Chemistry Exchange Coupling

Optimal Application Scenarios for 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (abpt) Based on Quantitative Evidence


Design of Spin Crossover (SCO) Molecular Switches and Sensors

abpt is an ideal ligand for constructing Fe(II) spin crossover complexes with tunable transition temperatures (Tc) ranging from 186 K to above room temperature, as demonstrated by [Fe(abpt)2(NCS)2] (Tc = 186 K) and {[Fe(abpt)2(μ-Ni(CN)4)]·xH2O}n (incomplete SCO, Tc > 300 K) [1]. The near-planar geometry of abpt facilitates π-π stacking interactions, enhancing cooperativity and enabling hysteretic behavior essential for memory and switching devices [2]. Researchers should select abpt when developing thermally or optically responsive materials for display technologies, molecular electronics, or sensors requiring bistability near ambient conditions.

Electrochemical Production of Hydrogen Peroxide

Copper complexes of abpt (CuABPT) catalyze the oxygen reduction reaction (ORR) via a 2-electron pathway, producing H2O2 as the primary product, in contrast to CuDAT and CuTAT complexes which favor a 4-electron reduction to water [1]. This selectivity makes abpt-based catalysts suitable for electrochemical cells designed for on-site generation of hydrogen peroxide, a valuable oxidant for water treatment, disinfection, and chemical synthesis. Users aiming to optimize H2O2 yield in ORR should prioritize abpt over other triazole ligands.

Synthesis of Low-Dimensional Magnetic Materials

abpt directs the formation of mononuclear, dinuclear, and 1D chain complexes with first-row transition metals, offering precise control over magnetic dimensionality [1]. The ligand can mediate both antiferromagnetic (e.g., Cu(II) dimer, J < 0) and ferromagnetic (e.g., Ni(II) tetranuclear rectangle) exchange interactions depending on the metal ion and bridging mode [2]. This versatility makes abpt a preferred building block for molecule-based magnets, single-chain magnets, and quantum computing candidates where tailored exchange coupling is required.

Ruthenium(II) Chromophores for Photocatalysis and Sensing

Ru(II) complexes bearing abpt ligands, such as Ru(bpy)2(abpt)2+, exhibit well-defined redox potentials (Eox = +1.22 V vs. SCE) and long-lived MLCT excited states (τ = 10^-7-10^-8 s at 298 K), making them suitable as photosensitizers in dye-sensitized solar cells and photocatalysts for water splitting or CO2 reduction [1]. The ligand's ability to tune the excited-state energy and redox properties through substitution on the pyridyl rings provides a handle for optimizing performance in light-driven applications.

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